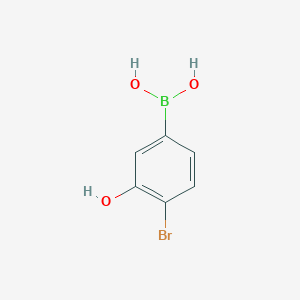

4-Bromo-3-hydroxyphenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates and Catalysts

Arylboronic acids are widely recognized as indispensable synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This powerful reaction allows for the efficient and selective formation of a carbon-carbon bond between an arylboronic acid and an organohalide, a process that has become a staple in pharmaceutical development and materials science. nih.gov Beyond this hallmark reaction, arylboronic acids participate in a diverse array of other transformations, including Chan-Lam amination for the formation of carbon-nitrogen bonds and various addition reactions. researchgate.net Their stability, low toxicity, and ease of handling contribute to their widespread use in both academic and industrial laboratories.

In addition to their role as building blocks, arylboronic acids have gained increasing attention for their capacity to act as catalysts. rsc.org They have been shown to be effective catalysts for amidation reactions between carboxylic acids and amines, as well as in dehydrative processes. rsc.orgnih.gov Some electron-poor arylboronic acids, for instance, can catalyze the etherification of alcohols. nih.gov This dual functionality as both a key reactant and a catalyst underscores the profound impact of arylboronic acids on contemporary organic chemistry. rsc.orgrsc.org

Overview of 4-Bromo-3-hydroxyphenylboronic Acid within the Arylboronic Acid Class

Within the extensive family of arylboronic acids, this compound is a notable member. Its structure incorporates a bromine atom and a hydroxyl group on the phenyl ring, in addition to the boronic acid moiety. These functional groups provide multiple points for further chemical modification, making it a valuable and versatile building block in the synthesis of more complex molecules. The presence of the bromine atom, for example, allows for subsequent cross-coupling reactions, while the hydroxyl group can be engaged in etherification or other functional group transformations.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (4-bromo-3-hydroxyphenyl)boronic acid |

| CAS Number | 1701448-16-9 |

| Molecular Formula | C6H6BBrO3 |

| Molecular Weight | 216.83 g/mol |

| Physical Form | Solid |

| Boiling Point | 360.5±52.0 °C (Predicted) |

| Density | 1.84±0.1 g/cm3 (Predicted) |

| pKa | 8.00±0.10 (Predicted) |

Table 1: Physicochemical Properties of this compound. Data sourced from sigmaaldrich.comchemicalbook.com.

The synthesis of hydroxyphenylboronic acids can be achieved through various methods. One common approach involves the protection of the hydroxyl group of a bromophenol, followed by the formation of a Grignard reagent which then reacts with a borate (B1201080) ester. google.com Subsequent deprotection yields the desired hydroxyphenylboronic acid. google.com Another route involves a palladium-catalyzed coupling reaction between a bromophenol and a diboron (B99234) reagent. google.com

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-bromo-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZSBTMJFVLOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Hydroxyphenylboronic Acid and Derivatives

Strategies for Boron Installation onto Halogenated Phenols

The introduction of a boronic acid or boronate ester group onto a halogenated phenol (B47542) can be accomplished through various synthetic strategies. These methods often involve the generation of a reactive intermediate that can then be trapped with a boron-containing electrophile. The choice of method depends on factors such as the desired regioselectivity, functional group tolerance, and the availability of starting materials.

Halogen-Metal Exchange and Subsequent Borylation

Halogen-metal exchange is a classic and powerful method for the formation of organometallic reagents, which can then be borylated. acsgcipr.org This process typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. acsgcipr.orgnih.gov The resulting aryllithium species is a potent nucleophile that readily reacts with a variety of boron electrophiles, most commonly trialkyl borates like trimethyl borate (B1201080) or triisopropyl borate, to furnish the corresponding boronate ester after an acidic workup. Subsequent hydrolysis yields the desired boronic acid.

This method's success hinges on the chemoselective exchange of the halogen atom over other reactive sites in the molecule. For substrates like bromophenols, the acidic proton of the hydroxyl group must first be protected or a di-lithiation strategy must be employed. A patent describes a process starting from bromophenol, which is first protected (e.g., with a BOC group), then undergoes a halogen-metal exchange with n-butyllithium, followed by reaction with a boric acid ester and subsequent deprotection to yield the hydroxyphenylboronic acid. google.com The use of cryogenic conditions is often necessary to control the high reactivity of the organolithium reagents and to ensure good yields. acsgcipr.orgnih.gov

A study on the lithium-halogen exchange of 1,2-dibromobenzene (B107964) highlights the formation of an aryllithium intermediate that is subsequently trapped. nih.gov While not directly involving a phenol, the principle of generating an aryllithium from an aryl bromide for further functionalization is directly applicable.

| Reactant | Reagents | Product | Yield | Reference |

| Protected Bromophenol | 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ | Hydroxyphenylboronic acid | Not specified | google.com |

| 1,2-Dibromobenzene | 1. t-BuLi 2. TMS-Triflate | 1,2-Bis(trimethylsilyl)benzene | High | nih.gov |

This table summarizes the halogen-metal exchange and subsequent borylation reactions.

Directed ortho-Metalation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing group (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org The hydroxyl group of a phenol, or more commonly a protected hydroxyl group like a methoxy (B1213986) or carbamate, can act as a directing group. wikipedia.orgrsc.org

Once the ortho-lithiated species is formed, it can be quenched with a boron electrophile to install the boronic acid group. This method offers excellent control over the position of borylation, which is a significant advantage over other methods that might yield mixtures of isomers. nih.gov For the synthesis of ortho-borylated phenols, a removable directing group is often employed. For instance, a phosphinite or phosphite (B83602) group on the phenolic oxygen can direct ruthenium-catalyzed C-H borylation at the ortho position. rsc.org

The DoM strategy is complementary to other borylation methods, such as iridium-catalyzed C-H activation, and can be used to synthesize specific isomers that are difficult to obtain otherwise. nih.gov

| Directing Group | Metalating Agent | Borylating Agent | Product | Reference |

| -OH (or protected) | n-BuLi | B(OR)₃ | ortho-Hydroxyphenylboronic acid | wikipedia.org |

| -OP(OPh)₂ | Ru-catalyst, HBpin | HBpin | o-Borylphenol | rsc.org |

This table illustrates the use of Directed ortho-Metalation for the synthesis of borylated phenols.

Palladium-Catalyzed C-X Borylation (X = Halogen)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Miyaura borylation is a prominent example. beilstein-journals.org This reaction involves the coupling of an aryl halide or triflate with a boron-containing reagent in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net

A common approach involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and modulate its reactivity. nih.gov Mechanochemical methods, such as ball milling, have been developed for the solid-state palladium-catalyzed borylation of aryl halides with B₂pin₂, offering a more sustainable and solvent-free alternative to traditional solution-based methods. beilstein-journals.org

This method is generally tolerant of a wide range of functional groups, although the presence of a free hydroxyl group on the aryl halide can sometimes interfere with the reaction, necessitating the use of a protecting group.

| Aryl Halide | Boron Reagent | Catalyst System | Product | Reference |

| Aryl Halides | Bis(pinacolato)diboron | Pd catalyst/ligand | Arylboronate | beilstein-journals.org |

| Primary Alkyl Bromides | Bis(pinacolato)diboron | Pd catalyst/trialkylphosphine | Alkylboronate | nih.gov |

This table presents examples of Palladium-Catalyzed C-X Borylation using diboron reagents.

An alternative and more atom-economical approach to palladium-catalyzed borylation employs hydroboranes, such as pinacolborane (HBpin), as the boron source. nih.govorganic-chemistry.org This method avoids the formation of a stoichiometric boron-containing byproduct. The catalytic system often consists of a palladium precatalyst and a suitable ligand, with a base being required to facilitate the catalytic cycle. researchgate.net

Systems based on PdCl₂(CH₃CN)₂ and the ligand SPhos have been shown to be highly efficient for the borylation of a wide range of aryl and heteroaryl halides with pinacolborane, often requiring low catalyst loadings and short reaction times. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of various arylboronate esters, including those with functional groups that might be sensitive to other borylation methods. nih.gov The use of monomeric (dialkylamino)boranes as the boron source in palladium-catalyzed borylation has also been reported. nih.gov

| Aryl Halide | Boron Reagent | Catalyst System | Product | Reference |

| Aryl Iodides/Bromides | Pinacolborane | PdCl₂(CH₃CN)₂/SPhos | Aryl pinacol (B44631) boronate ester | nih.govorganic-chemistry.org |

| Aryl Halides | Pinacolborane | PdCl₂(dppf)/Et₃N | Arylboronate | researchgate.net |

| Aryl Halides | R₁R₂N-BH₂ | Pd⁰ catalyst | Aryl(dialkylamino)borane | nih.gov |

This table showcases Palladium-Catalyzed C-X Borylation using hydroboranes.

Grignard Reagent Mediated Borylation

The formation of a Grignard reagent from an aryl halide, followed by reaction with a boron electrophile, is another well-established method for synthesizing arylboronic acids. google.com This process involves the reaction of an aryl bromide or iodide with magnesium metal to form an arylmagnesium halide. This Grignard reagent is then treated with a trialkyl borate, followed by acidic workup, to produce the arylboronic acid.

For substrates containing acidic protons, such as phenols, protection of the hydroxyl group is necessary before the formation of the Grignard reagent to prevent it from being quenched. A patent discloses a method where a protected bromophenol is converted to a Grignard reagent, which then reacts with a boric acid ester to form the desired product after deprotection. google.com While effective, the preparation of Grignard reagents can sometimes be challenging, and the presence of certain functional groups may not be tolerated. However, iron-catalyzed coupling reactions of bromophenols with aryl Grignard reagents have been developed, suggesting the compatibility of the phenol group under certain conditions. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Protected Bromophenol | 1. Mg 2. B(OR)₃ 3. H₃O⁺ | Hydroxyphenylboronic acid | google.com |

| Bromophenols | Aryl Grignard Reagents, Fe-catalyst | Biphenyls | researchgate.net |

This table outlines the Grignard reagent mediated borylation method.

Functional Group Interconversion and Derivatization Strategies

The strategic manipulation of the functional groups on the 4-bromo-3-hydroxyphenylboronic acid scaffold is crucial for its application in multi-step syntheses. This section explores key derivatization and protection/deprotection strategies.

Protection and Deprotection of Hydroxyl Groups

The reactivity of the hydroxyl group often necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps. A suitable protecting group must be easy to introduce, stable under various reaction conditions, and readily removable when its purpose is served. libretexts.org

Common strategies for protecting hydroxyl groups include their conversion into ethers, esters, or acetals. libretexts.org For instance, simple ethers like methyl or ethyl ethers are generally not ideal as they require harsh conditions for cleavage. libretexts.org More suitable choices include phenylmethyl and trimethylsilyl (B98337) ethers, which can be removed under milder conditions such as catalytic hydrogenation or mild acid hydrolysis, respectively. libretexts.org

In the context of synthesizing hydroxyphenylboronic acids, protecting the phenol is a common tactic. For example, in the synthesis of 4-hydroxyphenylboronic acid, 4-bromophenol (B116583) can be protected with a tert-butyldimethylsilyl group. google.com This protected intermediate can then undergo a Grignard reaction followed by reaction with trimethyl borate and subsequent deprotection to yield the final product. google.com Another approach involves the use of a BOC (tert-butyloxycarbonyl) protecting group, which is easily removed during the hydrolysis of the boronization reaction. google.com

Table 1: Common Protecting Groups for Hydroxyl Functions and Their Removal

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride, base | Mild acid hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) Ether | tert-Butyldimethylsilyl chloride, base | Fluoride ion source (e.g., TBAF) |

| Phenylmethyl (Benzyl) Ether | Benzyl bromide, base | Catalytic hydrogenation |

| tert-Butoxycarbonyl (BOC) | Di-tert-butyl dicarbonate, base | Acidic conditions |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Aqueous acid |

This table summarizes common protecting groups for hydroxyls, the reagents used to introduce them, and the conditions for their removal.

Conversion to Boronate Esters and Trifluoroborates

Boronic acids are often converted to boronate esters or trifluoroborates to enhance their stability, facilitate purification, and modify their reactivity. nih.govwikipedia.org Boronate esters are typically formed by the condensation of a boronic acid with a diol, such as pinacol or 2,2-dimethylpropane-1,3-diol. wikipedia.orgrsc.org This reversible reaction is often driven to completion by removing water. wikipedia.org

Organotrifluoroborates are another stable and useful derivative of boronic acids. acs.org They can be prepared from boronic acids by reaction with KHF2. organic-chemistry.org A general method for the interconversion of various protected boronic acids involves the use of organotrifluoroborates as common intermediates. acs.org This strategy allows for the fluorolysis of boronic esters, followed by solvolysis in the presence of a bis-nucleophile to generate a different protected boronic acid. acs.org

The direct synthesis of arylboronic acids from aryl chlorides can be followed by an efficient conversion to trifluoroborate derivatives without the need for work-up or isolation, which helps to preserve the carbon-boron bond. nih.gov

Selective Bromine Functionalization in the Presence of the Boronic Acid Moiety

The presence of a boronic acid group can influence the regioselectivity of electrophilic aromatic substitution reactions, such as bromination. The boronic acid group is a deactivating meta-director. However, the hydroxyl group is a strongly activating ortho-, para-director. Therefore, in this compound, the positions ortho and para to the hydroxyl group are activated.

Selective bromination of phenols and their derivatives can be achieved by carefully controlling reaction conditions. For instance, the use of N-bromosuccinimide (NBS) is a common method for brominating aromatic compounds. manac-inc.co.jporganic-chemistry.org The regioselectivity can be influenced by the solvent and the presence of catalysts. For example, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org In some cases, theoretical analysis through ab initio calculations can help predict the positional selectivity of electrophilic aromatic bromination. nih.gov

It is important to note that under certain conditions, protodeboronation (the cleavage of the C-B bond) can be a competing side reaction. researchgate.net This can occur under acidic, basic, or even photolytic conditions. researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. This section highlights the application of green chemistry principles and flow chemistry to the synthesis of boronic acids.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org Boronic acids themselves can be considered "green" compounds as they are generally stable, have low toxicity, and degrade into boric acid, which is environmentally benign. nih.govwiley-vch.de

Several green synthetic routes for boronic acids and their derivatives have been developed. A facile and environmentally friendly method for forming boronic acid esters involves the simple grinding of a boronic acid and a diol without a solvent (mechanochemistry), which can produce the desired esters in excellent yield and purity after a simple work-up. rsc.org Another mild and highly efficient protocol for the synthesis of phenols from arylboronic acids utilizes aqueous hydrogen peroxide as the oxidant in ethanol (B145695) at room temperature, with reaction times as short as one minute. rsc.org This method is scalable and avoids the need for chromatographic purification. rsc.org

Flow Chemistry and Continuous Processing for Synthesis of Boronic Acids

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. organic-chemistry.orgresearchgate.netacs.org This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents.

The synthesis of boronic acids via lithiation-borylation has been successfully adapted to flow chemistry. researchgate.netresearchgate.net This approach allows for the safe handling of unstable organolithium intermediates and suppresses side reactions that can occur in batch processes. researchgate.net Flow chemistry enables precise control over reaction parameters like temperature and residence time, leading to high yields and purity. organic-chemistry.org For instance, a continuous flow setup has been used for the multigram-scale synthesis of boronic acids with reaction times as short as one second and high throughput. organic-chemistry.org This method has been scaled up to produce kilograms of a key boronic acid starting material, demonstrating its industrial applicability. acs.orgresearchgate.net

Reactivity and Mechanistic Investigations of 4 Bromo 3 Hydroxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-3-hydroxyphenylboronic acid is a versatile bifunctional reagent, possessing both a boronic acid group and an aryl bromide. This structure allows it to participate as a nucleophilic partner via its boronic acid moiety in the widely utilized Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Suzuki-Miyaura Coupling with Aryl Halides and Pseudohalides

The Suzuki-Miyaura reaction stands as a cornerstone of synthetic chemistry for its ability to form biaryl structures, polyolefins, and styrenes. wikipedia.org The reaction couples an organoboron species, such as this compound, with an organohalide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com

Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X). libretexts.orgyonedalabs.com This irreversible step forms a square-planar 16-electron Pd(II) species, specifically a trans-organopalladium(II) halide complex. wikipedia.orglibretexts.org While the initial product is a cis-complex, it rapidly isomerizes to the more stable trans-isomer. wikipedia.org

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. wikipedia.org The mechanism of this step is complex and highly debated. It requires the presence of a base to activate the boronic acid, converting it into a more nucleophilic boronate species [R-B(OH)₃]⁻. researchgate.netorganic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and transferring its organic group to the palladium, resulting in a diarylpalladium(II) intermediate. wikipedia.org The exact nature of the intermediates in this step has been a subject of extensive research. nih.govnih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the diarylpalladium(II) complex. libretexts.org This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. wikipedia.orgyonedalabs.com This step is typically fast and irreversible.

The base is a critical component of the Suzuki-Miyaura reaction, and its role has been shown to be multifaceted. wikipedia.org For a long time, the precise function of the base was not completely understood, but it is now known to influence several stages of the catalytic cycle. wikipedia.org

Boronate Pathway : The primary role of the base is to activate the boronic acid. organic-chemistry.org It reacts with the Lewis acidic boronic acid (e.g., this compound) to form a more nucleophilic tetracoordinate boronate anion, [ArB(OH)₃]⁻. researchgate.net This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium(II) center during the transmetalation step. researchgate.netorganic-chemistry.org Studies have indicated that under many conditions, this borate (B1201080) anion is the most reactive organoboron species toward transmetalation. researchgate.net

Oxo-Palladium (or Hydroxo-Palladium) Pathway : An alternative or concurrent pathway involves the base reacting with the organopalladium(II) halide complex. The halide ligand is replaced by a hydroxide or alkoxide from the base, forming a hydroxo- or alkoxo-palladium complex, [ArPd(OR)L₂]. wikipedia.orgresearchgate.net Kinetic studies suggest that this hydroxopalladium species is a key intermediate prior to transmetalation. researchgate.net This complex can then react with the neutral boronic acid. The formation of a Pd-O-B linkage facilitates the transfer of the organic group. nih.govresearchgate.net

Therefore, the base can be seen as playing a dual role: it forms the highly reactive boronate species and can also generate crucial hydroxo-palladium intermediates necessary for transmetalation. researchgate.net

| Entry | Base | Conversion (%) |

|---|---|---|

| 1 | Na₂CO₃ | 94 |

| 2 | K₂CO₃ | 91 |

| 3 | NaOAc | 88 |

| 4 | NaHCO₃ | 75 |

| 5 | Et₃N | 35 |

Data is illustrative, based on findings for a similar reaction involving 4-bromoacetophenone and phenylboronic acid, demonstrating the significant impact of base selection on reaction efficiency. ikm.org.my

Despite the widespread use of the Suzuki-Miyaura reaction, observing the intermediates involved in the transmetalation step has been challenging. nih.gov However, the use of low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy, combined with kinetic and computational analysis, has enabled the generation, observation, and characterization of these elusive species. nih.gov

These studies have confirmed the existence of intermediates containing a Pd-O-B linkage, which is the "missing link" in the mechanistic puzzle. nih.gov Two distinct types of pre-transmetalation intermediates have been identified:

A tri-coordinate (6-B-3) boronic acid complex . nih.govresearchgate.net

A tetra-coordinate (8-B-4) boronate complex . nih.govresearchgate.net

Both of these intermediates have been shown to be competent for the subsequent transfer of the organic group from boron to palladium. nih.gov Kinetic and computational evidence suggests that either pathway can be dominant, depending on factors such as ligand concentration. researchgate.net For instance, transmetalation may proceed through the unactivated 6-B-3 intermediate when there is an excess of ligand, while the activated 8-B-4 intermediate is favored with a deficiency of ligand. nih.gov

Ligands, typically electron-donating phosphines, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org The design of ligands can significantly influence the outcome of the Suzuki-Miyaura coupling. The choice of ligand affects the rate of oxidative addition and reductive elimination and can be critical for the coupling of less reactive substrates, such as aryl chlorides. harvard.edu

Bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. harvard.edu The ligand's properties also influence the stability of the catalytic species and can prevent side reactions. In some cases, the choice of ligand can dictate the stereochemical outcome of the reaction, for example, by preventing Z-to-E isomerization when using Z-alkenyl halides. organic-chemistry.org The use of N-heterocyclic carbenes (NHCs) as ligands has also been developed, offering an alternative to phosphines and avoiding side reactions like phosphonium salt formation. harvard.edu

| Ligand | Relative Rate (kobs) | Key Feature |

|---|---|---|

| i-Pr₃P | Fastest | Bulky, electron-rich alkylphosphine |

| Ph₃P | Intermediate | Standard, less bulky arylphosphine |

| DPPF | Slowest | Bidentate, requires ligand dissociation |

This table illustrates the general effect of different phosphine ligands on the rate of transmetalation, with data generalized from kinetic studies. nih.gov

The Suzuki-Miyaura reaction is known for its high degree of regio- and stereospecificity. harvard.edu

Stereoselectivity : When using vinylboronic acids or vinyl halides, the configuration of the double bond is generally retained throughout the reaction sequence. libretexts.orgharvard.edu Oxidative addition proceeds with retention of stereochemistry for vinyl halides. wikipedia.org The subsequent transmetalation and reductive elimination steps also proceed with retention of the established stereochemistry. libretexts.org

Regioselectivity : For substrates with multiple halide or pseudohalide groups, selective coupling can often be achieved. The reactivity of the leaving group is a key factor, with the order of reactivity generally being I > OTf > Br >> Cl. nih.gov In a molecule like this compound, which has both a bromo group and a boronic acid, the standard Suzuki-Miyaura conditions (coupling with an aryl halide) will lead to a reaction at the boronic acid site. However, its structure also allows for potential sequential or iterative cross-coupling, where it first acts as the nucleophile via the boronic acid and the resulting product could then act as an electrophile via the bromo group in a subsequent coupling step. nih.gov In substrates with multiple, yet similar, leaving groups, regioselectivity can be controlled by the electronic and steric properties of the substrate. nih.gov For instance, in poly-brominated aromatic compounds, the position of substitution can be directed by the relative reactivity of the different C-Br bonds. beilstein-journals.orgmdpi.com

Other Metal-Catalyzed Cross-Couplings (e.g., Copper-Catalyzed Homocoupling)

Beyond the well-known palladium-catalyzed Suzuki-Miyaura coupling, this compound can participate in other metal-catalyzed transformations. Copper-catalyzed homocoupling of arylboronic acids, a reaction with historical roots in the Ullmann condensation, is a notable example. wikipedia.orgwikipedia.org This process leads to the formation of symmetrical biaryl compounds. rsc.org

The mechanism of copper-catalyzed homocoupling is a subject of detailed investigation. It is understood to proceed through a series of steps involving transmetalation from boron to copper. nih.govnih.govresearchgate.netsemanticscholar.org The presence of a base is crucial, as it facilitates the formation of a more reactive arylboronate species, which then undergoes transmetalation with a copper(II) salt. nih.govnih.gov This forms an organocopper(II) intermediate. Unlike palladium-catalyzed cycles that often involve a second transmetalation to a Pd(II) center, the pathway for copper can be different. One proposed mechanism involves the formation of bis-organocopper(III) complexes via a coupled transmetalation-electron transfer (TET) process between organocopper(II) dimers, which then readily undergo reductive elimination to yield the biaryl product. nih.govnih.gov

The reaction conditions for copper-catalyzed homocoupling are generally mild, often occurring at room temperature in the presence of a weak base. nih.gov The choice of copper source can vary, including Cu(I) or Cu(II) salts. nih.gov While this reaction can be a desirable pathway for synthesizing symmetrical biphenyls, it can also be an undesired side reaction in efforts to achieve cross-coupling between two different aryl partners. nih.govnih.gov

Boron-Mediated Functionalization

The boronic acid group is a versatile handle for a variety of chemical modifications beyond cross-coupling reactions.

Boronic acids readily and reversibly react with diols to form cyclic boronate esters. aablocks.com This reaction is often used to protect the boronic acid moiety or to modify its reactivity and solubility. Common diols used for this purpose include pinacol (B44631), which forms a stable pinacol boronate ester. The formation of these esters involves an equilibrium between the trigonal planar, sp²-hybridized boronic acid and a tetrahedral, sp³-hybridized boronate species, particularly under basic conditions which favor the formation of the more nucleophilic boronate anion. aablocks.com

The conversion to a boronate ester, such as the pinacol ester, enhances the compound's stability towards certain reaction conditions, including protodeboronation, although this is not always the case. ed.ac.uk The reactivity of the C-B bond is generally retained, allowing the boronate ester to participate in cross-coupling reactions, often with improved yields and substrate scope compared to the free boronic acid. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions.

The phenolic hydroxyl group of this compound is a key site for functionalization. It can undergo O-alkylation to form ethers under standard conditions, such as reaction with an alkyl halide in the presence of a base. nih.gov This transformation allows for the introduction of a wide variety of substituents, which can be used to modulate the molecule's electronic properties or to serve as a handle for further reactions.

Furthermore, the proximity of the hydroxyl and boronic acid groups, along with the bromine atom, provides opportunities for intramolecular cyclization reactions. Depending on the reaction partners and conditions, these cyclizations can lead to the formation of various heterocyclic structures, such as benzofurans or other oxygen-containing ring systems. For instance, after an initial cross-coupling or substitution reaction, the hydroxyl group can act as an intramolecular nucleophile.

The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The boronic acid group is generally considered a deactivating, meta-directing group.

For electrophilic aromatic substitution (EAS) , the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2 and 5). masterorganicchemistry.commasterorganicchemistry.com The steric bulk of the adjacent bromine and boronic acid groups may influence the ratio of substitution at these positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the brominated phenyl ring is less common, as the ring is not strongly activated towards nucleophilic attack. libretexts.org For SNAr to occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.org The hydroxyl and boronic acid groups are not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. Therefore, direct displacement of the bromine by a nucleophile via an SNAr mechanism is generally not a favored pathway for this compound. libretexts.org

Protonolysis and Stability of the Boronic Acid Moiety

A significant consideration in the chemistry of arylboronic acids is their susceptibility to protonolysis , also known as protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality. rsc.org This can be an undesirable side reaction, particularly during cross-coupling reactions which are often performed in aqueous, basic, or acidic media. ed.ac.ukrsc.org

The stability of the boronic acid moiety is influenced by several factors, including pH, temperature, and the electronic nature of the substituents on the aromatic ring. ed.ac.uk Protonolysis can be promoted by strong acids or bases. rsc.orgpublish.csiro.au The mechanism can vary; for instance, acid-promoted protonolysis may proceed through an intermolecular metathesis via a four-membered ring transition state. rsc.org Some transition metals, such as copper, can also catalyze protodeboronation. rsc.org

While boronic acids are generally stable solids, they can exist as mixtures of the monomeric acid and oligomeric anhydrides, particularly cyclic trimers known as boroxines. wiley-vch.de The conversion to a boronate ester is a common strategy to increase stability and prevent premature protonolysis, although the stability of esters can be nuanced and highly dependent on the reaction conditions. ed.ac.ukacs.org

Compound Index

Catalytic Applications of Arylboronic Acids

Lewis Acid Catalysis by Arylboronic Acids

The Lewis acidic nature of the boron atom in arylboronic acids allows them to activate a variety of functional groups, most notably carbonyl compounds and hydroxyl groups. This activation facilitates a range of important chemical reactions.

Activation of Carbonyl Compounds

Arylboronic acids are effective catalysts for reactions involving carbonyl compounds, such as the formation of imines, oximes, and related multicomponent reactions. nih.gov They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Imine and Oxime Formation: The formation of imines and oximes, which are crucial intermediates in many synthetic pathways, can be accelerated by arylboronic acid catalysis. nih.govchemrxiv.org The catalyst activates the carbonyl group, facilitating the condensation reaction with amines or hydroxylamines. The reactivity and stability of the resulting imines can be tuned by the substituents on the arylboronic acid and the reacting partners. chemrxiv.org For instance, rhodium-catalyzed additions of arylboronic acids to N-Boc imines, generated in situ, have been developed to produce a variety of functionalized amines with high enantioselectivity. acs.org

Mannich Reaction: The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. bohrium.comresearchgate.net Phenylboronic acid has been demonstrated to be an effective and environmentally friendly catalyst for this reaction, providing excellent yields under mild conditions. researchgate.net A proposed mechanism involves the boronic acid facilitating the formation of an iminium ion intermediate, which then reacts with the enol form of the carbonyl compound. researchgate.net More recently, an arylboronic acid-catalyzed Mannich reaction of β-ketoacids and enamines has been reported to produce β-aminoketones with CO2 as the only byproduct. bohrium.com

Biginelli and Hantzsch Reactions: Arylboronic acids have also been successfully employed as catalysts in multicomponent reactions like the Biginelli and Hantzsch syntheses. nih.gov Phenylboronic acid can effectively catalyze the three-component Biginelli reaction to produce dihydropyrimidinones and the Hantzsch reaction for the synthesis of 1,4-dihydropyridines. nih.govorganic-chemistry.org In the Hantzsch reaction, the boronic acid is thought to facilitate the initial Knoevenagel condensation and the subsequent cyclization steps. organic-chemistry.org

Direct Hydroxyl Group Functionalization

Arylboronic acids can activate hydroxyl groups, enabling their direct use in various transformations and avoiding the need for wasteful stoichiometric activation into halides or sulfonates. rsc.org This activation can proceed through the formation of boronate esters, which can then undergo further reactions.

Friedel-Crafts Alkylation: Electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of arenes and heteroarenes with allylic or benzylic alcohols. nih.govscilit.com This dehydrative C-alkylation process forms a new carbon-carbon bond with water as the only byproduct. nih.govresearchgate.net For example, pentafluorophenylboronic acid has been used to catalyze the coupling of allylic alcohols with electron-rich aromatic substrates. scilit.com The reaction is believed to proceed through the formation of a carbocation intermediate generated from the alcohol upon activation by the boronic acid. rsc.org

Asymmetric Allylation: Arylboronic acid catalysis can be combined with other catalytic systems to achieve asymmetric transformations. For instance, dual catalysis involving a boronic acid and a chiral amine has been used for the enantioselective alkylation of branched aldehydes with allylic alcohols, leading to the formation of acyclic quaternary carbons. nih.gov In this system, the boronic acid activates the allylic alcohol to form a carbocation, which then reacts with a chiral enamine generated in situ. nih.gov Furthermore, arylboronic acid catalysis has been applied to the catalytic Hosomi-Sakurai process, using allyl silanes as nucleophiles for the allylation of benzylic alcohols. acs.orgnih.gov

Catalysis in Amide and Anhydride (B1165640) Synthesis

Arylboronic acids are highly effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic and medicinal chemistry. rsc.orgrsc.org This method offers a green and atom-economical alternative to traditional methods that often require stoichiometric activating agents. acs.org

Amide Synthesis: The catalytic activity of arylboronic acids in amidation is enhanced by electron-withdrawing substituents on the aromatic ring. rsc.org The mechanism is generally proposed to involve the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid. nih.govrsc.org This intermediate is more reactive towards the amine than the original carboxylic acid. The removal of water is crucial for driving the reaction to completion. rsc.orgresearchgate.net Ortho-substituted arylboronic acids, particularly those with a halogen atom, have shown enhanced catalytic activity. rsc.orgrsc.org

Anhydride Synthesis: Arylboronic acid compounds have also been utilized as catalysts for the production of carboxylic anhydrides through the intramolecular dehydration of dicarboxylic acids. google.comgoogle.com For example, phthalic anhydride can be obtained in high yield by heating phthalic acid in the presence of a catalytic amount of an arylboronic acid derivative under conditions that remove water. google.comgoogle.com

Co-catalysis and Dual Catalytic Systems Involving Boronic Acids

Arylboronic acids can be effectively used in combination with other catalysts to achieve enhanced reactivity and selectivity in a variety of transformations. These co-catalytic and dual catalytic systems often unlock reaction pathways that are not accessible with a single catalyst.

Boronic Acid/Brønsted Acid Systems: The combination of an arylboronic acid and a Brønsted acid has been shown to be a powerful co-catalytic system. nih.govrsc.org For instance, optimal combinations of arylboronic acids and Brønsted acids can be used in catalytic quantities to accelerate the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. nih.govrsc.org In some cases, it is believed that the boronic acid and the co-catalyst condense to form a more reactive Brønsted acid catalyst in situ. acs.org

Boronic Acid/Amine Systems: Dual catalytic systems employing a boronic acid and an amine have enabled challenging enantioselective reactions. A notable example is the enantioselective alkylation of branched aldehydes with allylic alcohols, where a ferrocenium (B1229745) boronic acid salt activates the alcohol and a chiral amine forms a reactive enamine intermediate. nih.gov This synergistic approach allows for the formation of complex chiral products with high enantioselectivity. nih.gov

Boronic Acid/Transition Metal Systems: While arylboronic acids are famous as reagents in palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura reaction), they can also act as co-catalysts or ligands in transition metal-catalyzed processes. wikipedia.org For example, a rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones has been developed for the synthesis of chiral α-heteroaryl tertiary alcohols, where the choice of a specific phosphine (B1218219) ligand was crucial. nih.gov In another example, a ruthenium-monophosphine catalyst was used for the enantioselective addition of arylboronic acids to aliphatic aldehydes. nih.gov

Mechanistic Insights into Boronic Acid Catalysis

The catalytic activity of arylboronic acids is rooted in the Lewis acidity of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.orgacs.org

Activation of Carboxylic Acids and Alcohols: In the catalysis of reactions involving carboxylic acids and alcohols, the generally accepted mechanism involves the formation of a boronic ester intermediate. nih.govrsc.org For amidation reactions, the boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid, which is a mixed anhydride. rsc.orgresearchgate.net This intermediate is more electrophilic and readily reacts with an amine nucleophile. Theoretical calculations have shown that the formation of this intermediate is kinetically facile but can be thermodynamically unfavorable, highlighting the importance of removing water to drive the reaction forward. rsc.orgresearchgate.net The rate-determining step is often the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate. rsc.org

Activation of Carbonyls and Hydroxyls: For carbonyl activation, the Lewis acidic boron atom coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. nih.gov In the case of hydroxyl group activation, particularly in Friedel-Crafts reactions, the boronic acid facilitates the departure of the hydroxyl group as water, leading to the formation of a carbocationic intermediate which is then trapped by a nucleophile. rsc.orgnih.gov

Role of Substituents and Co-catalysts: The electronic nature of the substituents on the aryl ring of the boronic acid plays a crucial role in its catalytic activity. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, enhancing its catalytic power. rsc.org The presence of ortho-substituents can also have a significant impact, sometimes through steric effects or through direct interaction with the boron center, as seen with ortho-iodophenylboronic acid in amidation reactions. rsc.org Co-catalysts can either enhance the intrinsic Lewis acidity of the boronic acid, for example by forming a more reactive boronic ester, or participate in a separate, complementary catalytic cycle. rsc.orgrsc.org

Applications in Advanced Organic Synthesis and Chemical Biology

Role in Natural Product Synthesis

The structural framework of 4-Bromo-3-hydroxyphenylboronic acid is particularly amenable to the construction of intricate molecular architectures found in natural products. Its utility stems from the ability to participate in sequential, site-selective reactions, primarily leveraging the reactivity of the boronic acid and the bromine substituent.

Arylboronic acids are fundamental pillars in modern organic synthesis, most notably for their role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl linkages that are prevalent in many polycyclic natural products. The boronic acid moiety can also be used in the formation of cyclic structures, such as eight-membered cyclic borasiloxanes, through condensation reactions with diols rsc.org.

The application of boronic acid chemistry is crucial in the stereochemical assignment and total synthesis of complex marine polycyclic ethers, which possess immense molecular architectures nih.gov. In this context, this compound serves as a valuable building block. A synthetic strategy could involve an initial Suzuki-Miyaura coupling utilizing the boronic acid group, followed by a second coupling reaction at the bromine site. This stepwise approach allows for the controlled and directional assembly of complex polycyclic systems. The hydroxyl group can either be protected during these transformations or used to influence the reactivity and solubility of the molecule.

Phenolic compounds are a large and diverse class of molecules that includes a wide array of bioactive natural products known for their antioxidant, anti-inflammatory, and anticancer properties. This compound is an ideal starting material for the synthesis of substituted bioactive phenols. The boronic acid group facilitates coupling with a variety of partners, while the inherent phenolic hydroxyl group is a key feature of the target molecules.

The synthesis of hydroxyphenylboronic acids often begins with the corresponding bromophenol, which is then converted to the final product through processes like Grignard reagent formation followed by reaction with a borate (B1201080) ester guidechem.comgoogle.com. This highlights the direct lineage of this compound from a simple bromophenol precursor, making it an accessible intermediate. By employing the Suzuki-Miyaura reaction, the boronic acid function can be used to couple the scaffold to other aromatic rings, leading to the formation of complex biaryl phenolic compounds that are difficult to access through other synthetic routes.

Medicinal Chemistry and Drug Discovery Scaffolds (Focusing on Synthesis and Scaffolding)

The unique electronic and structural properties of boron have made boron-containing compounds, particularly boronic acids, an area of growing interest in medicinal chemistry. nih.gov The ability of the boronic acid group to form reversible covalent bonds with the hydroxyl groups of serine residues in enzyme active sites has been a key driver in the development of potent enzyme inhibitors. nih.gov

This compound represents a valuable scaffold for the development of novel boron-containing inhibitors. The phenylboronic acid core acts as the primary pharmacophore, capable of interacting with catalytic residues in target enzymes. The hydroxyl and bromo substituents provide crucial handles for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.

The strategy for designing inhibitors based on this scaffold involves:

The Boronic Acid Group : This group is the key interacting element, targeting active site serine, threonine, or lysine (B10760008) residues in enzymes like proteasomes or β-lactamases. nih.govnih.gov

The Phenyl Ring : This acts as a central scaffold, positioning the other functional groups in the correct orientation for binding.

The Hydroxyl Group : This can form hydrogen bonds with the protein target and can be a site for introducing further diversity.

The Bromine Atom : This serves as a versatile synthetic handle for introducing a wide range of chemical moieties through cross-coupling reactions, allowing for the exploration of the binding pocket and the tuning of the inhibitor's properties.

Several FDA-approved drugs containing a boronic acid moiety have demonstrated the clinical success of this approach. nih.govnih.gov

Table 1: Examples of FDA-Approved Boron-Containing Inhibitors

| Drug Name | Target Enzyme | Therapeutic Application |

| Bortezomib (Velcade) | 26S Proteasome | Multiple Myeloma nih.govnih.gov |

| Ixazomib (Ninlaro) | 26S Proteasome | Multiple Myeloma nih.govnih.gov |

| Vaborbactam (Vabomere) | β-Lactamase | Complicated Urinary Tract Infections nih.govnih.gov |

| Tavaborole (Kerydin) | Leucyl-tRNA Synthetase | Onychomycosis nih.gov |

A significant challenge in drug development is overcoming poor physicochemical properties, such as low solubility or limited oral bioavailability. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug in vivo. nih.gov this compound contains functional groups that are ideal for the implementation of prodrug approaches.

The phenolic hydroxyl group is a common site for prodrug modification. It can be esterified with amino acids or other promoieties to enhance water solubility or to target specific transporters, such as the PepT1 transporter, as successfully demonstrated with valacyclovir. nih.gov Furthermore, the carbon-boron bond itself can be part of a prodrug strategy. For instance, some prodrugs are designed to undergo oxidative cleavage of the C-B bond by species like hydrogen peroxide (H₂O₂), which is often found at elevated levels in cancer cells, thereby releasing the active drug in a targeted manner. nih.gov

Table 2: Potential Prodrug Strategies Utilizing the this compound Scaffold

| Strategy | Functional Group Utilized | Goal |

| Ester Prodrugs | Hydroxyl (-OH) | Improve solubility and/or oral bioavailability. nih.govnih.gov |

| Glucuronide Prodrugs | Hydroxyl (-OH) | Enhance water solubility for parenteral administration. nih.gov |

| Transporter-Targeted Prodrugs | Hydroxyl (-OH) | Link to moieties (e.g., amino acids) recognized by specific cellular transporters to improve absorption. nih.gov |

| Boron-Based Prodrugs | Carbon-Boron (C-B) Bond | Design for activation by specific physiological conditions (e.g., oxidative cleavage) for targeted drug release. nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is an essential tool for understanding how a potential drug molecule (ligand) binds to its protein target. For derivatives of this compound, molecular docking studies are crucial for rational inhibitor design.

These studies would simulate the binding of synthesized derivatives within the active site of a target enzyme. The primary goals would be to:

Confirm that the boronic acid group forms the expected covalent or non-covalent interactions with key catalytic residues.

Analyze how modifications made at the bromine and hydroxyl positions interact with adjacent amino acid residues in the binding pocket.

Predict the binding affinity and selectivity of new, unsynthesized derivatives to guide synthetic efforts toward the most promising compounds.

For example, docking studies of similar compounds, such as 4-phthalimidobenzenesulfonamide derivatives, have been used to elucidate binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of enzymes like acetylcholinesterase. nih.gov A similar approach would be invaluable for optimizing inhibitors derived from the this compound scaffold.

Table 3: Key Interactions Analyzed in Molecular Docking of Boronic Acid Inhibitors

| Type of Interaction | Description | Relevant Group on Scaffold |

| Covalent Bonding | Reversible bond formation between the boron atom and a nucleophilic residue (e.g., Serine -OH). | Boronic Acid |

| Hydrogen Bonding | Interactions between hydrogen bond donors/acceptors on the ligand and protein. | Hydroxyl, Boronic Acid |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Phenyl Ring, Synthetic Modifications |

| Pi-Stacking | Stacking interactions between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine). | Phenyl Ring |

Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The development of new bioorthogonal reactions is crucial for the site-selective modification of proteins and other biomolecules. nih.govresearchgate.net Boronic acids have been introduced as a valuable addition to the bioorthogonal toolbox, offering distinct strategies for labeling and conjugation. nih.gov

Boronate Ester Mediated Conjugations

A cornerstone of boronic acid chemistry is the formation of reversible, covalent boronate esters with 1,2- or 1,3-diols. nih.gov This reaction is a key strategy for bioconjugation, allowing for the selective targeting of molecules and structures that present cis-diol functionalities, such as the carbohydrate-rich glycocalyx on the surface of mammalian cells. nih.gov The interaction is dynamic and sensitive to pH, which can be exploited for controlled binding and release. nih.govnih.gov While often reversible, efforts have been made to engineer stable boronate ester linkages for permanent bioorthogonal conjugation. nih.gov

Iminoboronate Formation in Bioorthogonal Ligation

A particularly rapid and efficient bioorthogonal reaction involves the formation of iminoboronates. This reaction occurs between an ortho-formylphenylboronic acid (a structurally related compound) and an α-nucleophile, such as an N-terminal cysteine, hydrazine, or hydroxylamine (B1172632) derivative. nih.govrsc.orgnih.gov The process is characterized by the formation of a dative bond between the imine nitrogen and the electron-deficient boron atom. rsc.orgnih.gov

This interaction yields a stable conjugate, yet the linkage can be reversible, a property that is valuable for creating dynamic systems and chemical probes. rsc.orgnih.gov Research has demonstrated that these reactions proceed with very fast kinetics (rate constants in the range of 10² to 10³ M⁻¹ s⁻¹) under mild, physiological conditions (pH 7.4), highlighting their suitability for use in living systems. nih.govnih.gov The resulting iminoboronate linkage can be used to couple ligands to reactive groups, forming probes that can selectively label target proteins within complex biological mixtures. nih.gov

Boronic Acids as Transient Probes for Site-Selective Labeling

The reversible nature of boronate ester and iminoboronate formation allows boronic acids to function as transient probes for site-selective labeling. nih.gov This strategy is one of the three primary ways boronic acids are exploited in bioorthogonal chemistry. researchgate.net For instance, a boronic acid-functionalized molecule can bind to a diol-containing biomolecule, deliver a cargo, and then detach. This transient binding is crucial for applications where the temporary modification of a target is desired, such as in drug delivery or the temporary modulation of protein function. The reversibility of the iminoboronate linkage is also exploited to detect labeled proteins through ligand-fluorophore exchange mechanisms. nih.gov

Polymer Chemistry and Materials Science Applications

The unique reactivity of the phenylboronic acid (PBA) moiety has been harnessed in polymer chemistry and materials science to create advanced functional materials. nih.govresearchgate.net By incorporating PBA derivatives into polymer chains, researchers have developed stimuli-responsive materials that react to changes in their environment. nih.govresearchgate.net

The fundamental principle behind these applications is the reversible covalent bonding between the boronic acid groups and diols. nih.govresearchgate.net This interaction allows for the creation of hydrogels and other polymeric assemblies that can change their structure in response to specific triggers. Key stimuli include:

pH: The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent, allowing for pH-triggered swelling, degradation, or drug release. nih.govresearchgate.net

Sugars: The presence of sugars, like glucose, can lead to competitive binding with the boronic acid moieties, disrupting the polymer network and causing the release of an encapsulated payload. researchgate.netmdpi.com

These properties have led to the development of PBA-polymers for a range of biomedical applications, including drug-delivery systems, scaffolds for tissue engineering, and materials with self-healing properties. nih.govresearchgate.net For example, block copolymers containing phenylboronic acid have been synthesized to form nanoparticles that can encapsulate and deliver protein drugs like insulin. rsc.org

Applications in Chemo/Biosensor Development

The specific and reversible binding of boronic acids to diols forms the basis for their use in chemo- and biosensors. nih.gov Phenylboronic acid-functionalized platforms are designed to detect and quantify biomolecules, particularly sugars and other diol-containing compounds. mdpi.com

The mechanism of detection typically involves a measurable signal change upon the binding of the target analyte. This can be achieved through several methods:

Electrochemical Sensors: Electrodes can be modified with PBA-containing layer-by-layer films. The binding of glucose to the PBA alters the film's properties, resulting in a detectable electrochemical signal. mdpi.com

Optical Sensors: Colorimetric or fluorescent sensors can be created by immobilizing dyes modified with boronic acids within polymer films. mdpi.com When a target sugar binds to the boronic acid, it can displace the dye or alter its electronic environment, leading to a change in color or fluorescence. mdpi.com Boronate-based probes have also been designed to detect biological oxidants like hydrogen peroxide and peroxynitrite through oxidative deboronation, which releases a fluorescent reporter molecule. frontiersin.orgnih.gov

These sensor systems are being actively developed for applications such as monitoring glucose levels in diabetic patients and detecting other biologically important analytes. mdpi.comnus.edu.sg

Future Directions and Perspectives

Development of Novel Catalytic Systems

The boronic acid functional group is a cornerstone of modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. However, the future for compounds like 4-bromo-3-hydroxyphenylboronic acid may lie in their direct use as catalysts, moving beyond their role as mere reagents.

Sustainable and Green Methodologies for Boronic Acid Reactions

Future research could focus on developing sustainable catalytic processes that utilize this compound. The presence of the hydroxyl and bromo substituents could be exploited to tune the electronic properties and solubility of potential catalysts, aiming for reactions in greener solvents like water or biorenewable solvents. Investigations into recyclable catalytic systems, where the boronic acid derivative is immobilized on a solid support, would represent a significant advancement in sustainable chemistry.

Enzyme-Mimicking Catalysis utilizing Boronic Acids

The ability of boronic acids to reversibly bind with diols forms the basis for their potential in enzyme-mimicking catalysis. There is a prospective research area in designing systems where this compound acts as a recognition unit within a larger catalytic scaffold, mimicking the substrate-binding pocket of an enzyme. The specific substitution pattern of this compound could offer unique steric and electronic interactions that might be harnessed for selective catalysis, although no such studies have been reported to date.

Advanced Functionalization Strategies for this compound

The trifunctional nature of this compound (possessing a boronic acid, a phenol (B47542), and a bromo group) presents a rich platform for advanced functionalization. Future work could explore the selective modification of each functional group. For instance, the bromine atom could be a handle for metal-catalyzed cross-coupling reactions, the phenolic hydroxyl group could be etherified or esterified to introduce new functionalities, and the boronic acid itself could be transformed into other boron-containing groups. The development of orthogonal protection and reaction strategies would be crucial to unlock the synthetic potential of this molecule, allowing for the construction of complex, multifunctional derivatives.

Expanded Applications in Materials Science and Chemical Biology

The unique combination of functional groups in this compound suggests a range of potential, yet unexplored, applications in materials science and chemical biology.

In materials science , this compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The boronic acid moiety could be incorporated into materials designed for sensing saccharides or as self-healing polymers. The presence of bromine could also be utilized to impart flame-retardant properties or as a site for post-polymerization modification.

In chemical biology , boronic acids are known for their ability to act as inhibitors for certain enzymes and as probes for detecting reactive oxygen species. Future research could investigate the potential of this compound as a chemical probe or as a fragment for the development of bioactive molecules. The specific substitution pattern might confer selectivity for particular biological targets, a hypothesis that awaits experimental validation.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Bromo-3-hydroxyphenylboronic acid?

Answer:

The synthesis of this compound typically involves halogenation and boronation steps. A common approach is the Miyaura borylation reaction, where a brominated precursor (e.g., 4-bromo-3-hydroxybromobenzene) reacts with bis(pinacolato)diboron under palladium catalysis . Key considerations include:

- Reagent stoichiometry : Excess boronic ester (1.5–2.0 eq.) ensures complete conversion of the aryl halide.

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ in polar aprotic solvents (THF or dioxane) at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

Based on analogous boronic acids (e.g., 4-Formylphenylboronic acid):

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- First aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

Advanced: How do the bromo and hydroxy substituents affect the reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

The bromo substituent acts as a potential leaving group, enabling sequential cross-coupling reactions, while the hydroxy group introduces steric hindrance and hydrogen-bonding interactions. Comparative studies on halogenated analogs (e.g., 4-Bromo-3-fluorophenylboronic acid) show:

- Steric effects : The hydroxy group reduces reaction rates in bulky catalyst systems (e.g., SPhos ligands) by ~20% compared to non-hydroxylated analogs .

- Electronic effects : Electron-withdrawing bromo substituents enhance oxidative addition efficiency in Pd-catalyzed reactions .

Advanced: What analytical strategies resolve structural ambiguities in this compound characterization?

Answer:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz). The hydroxy proton is observed as a broad singlet (δ 5.5–6.0 ppm) .

- ¹¹B NMR : A peak near δ 28–30 ppm confirms boronic acid functionality .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detection (expected [M-H]⁻ at m/z 232.96) .

Advanced: How can researchers address discrepancies in reported catalytic efficiencies for halogenated phenylboronic acids?

Answer:

Contradictions in reactivity data often arise from:

- Solvent polarity : Polar solvents (DMF) accelerate reactions with electron-deficient aryl boronic acids but may deactivate catalysts via coordination .

- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction pH, affecting boronate stability.

- Catalyst loading : Low Pd (0.5 mol%) may underperform for sterically hindered substrates, requiring optimization to 1–2 mol% .

Recommendation : Use standardized conditions (e.g., Pd(OAc)₂, SPhos ligand, THF/H₂O, K₃PO₄) for comparative studies .

Basic: What role does this compound play in designing bioactive molecules?

Answer:

The compound serves as a versatile intermediate:

- Protease inhibitors : Boronic acids form reversible covalent bonds with serine hydrolases (e.g., thrombin), enhancing binding affinity .

- Anticancer agents : The bromo substituent enables radiohalogenation (e.g., ⁷⁶Br for PET imaging), while the hydroxy group facilitates hydrogen bonding with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.